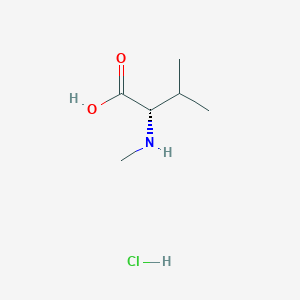
methyl 4-(2-(9H-xanthene-9-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(9H-xanthene-9-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O4 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Methyl 4-(2-(9H-xanthene-9-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is involved in the synthesis of novel compounds with potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds involving piperazine structures similar to this compound. These compounds exhibited good to moderate antimicrobial activities against various test microorganisms, highlighting the role of such structures in developing antimicrobial agents (Bektaş et al., 2007).
Anticancer Activities
In the realm of anticancer research, compounds structurally related to this compound have shown promising results. Jiang et al. (2007) investigated the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with a piperazine core, in rats. TM208 exhibited excellent in vivo and in vitro anticancer activity with low toxicity, highlighting the potential of piperazine-based compounds in cancer treatment strategies (Jiang et al., 2007).
Lewis Basic Catalysts in Organic Synthesis
In organic synthesis, derivatives of piperazine, akin to this compound, have been employed as highly enantioselective Lewis basic catalysts. Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as catalysts for the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivities. This application underscores the versatility of piperazine derivatives in facilitating organic reactions, contributing to the synthesis of enantiomerically pure compounds (Wang et al., 2006).
Antimycobacterial Activities
The search for new antimycobacterial agents has also seen the application of compounds related to this compound. Szkaradek et al. (2008) synthesized and evaluated xanthone derivatives for their activity against M. tuberculosis. Among these, compounds incorporating piperazine moieties exhibited significant inhibition of M. tuberculosis growth, indicating the potential of such structures in the development of new antimycobacterial therapies (Szkaradek et al., 2008).
Opiate Activity Probes
Exploring opiate activity, Galt et al. (1989) prepared a series of 1'-methylxanthene-9-spiro-4'-piperidines, including structures that resonate with this compound. The introduction of specific functional groups into the xanthene-spiropiperidine nucleus resulted in potent mu-opiate agonists, providing insights into the structural requirements for opiate activity and potentially aiding in the design of novel analgesics (Galt et al., 1989).
Eigenschaften
IUPAC Name |
methyl 4-[2-(9H-xanthene-9-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c1-28-22(27)25-14-12-24(13-15-25)11-10-23-21(26)20-16-6-2-4-8-18(16)29-19-9-5-3-7-17(19)20;/h2-9,20H,10-15H2,1H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMMDRDIFJIXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2610931.png)
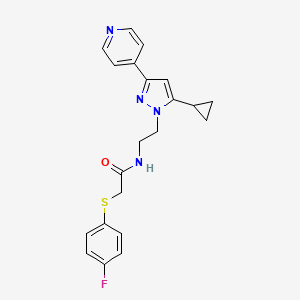
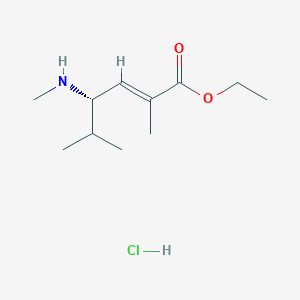
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)

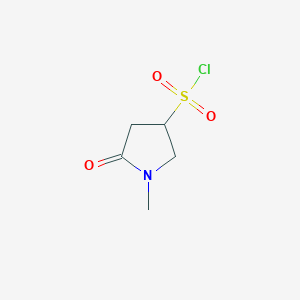
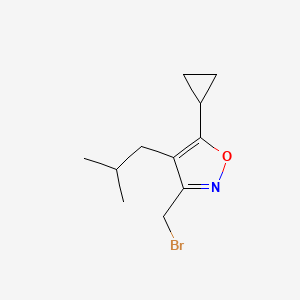
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)
![(4-(Dimethylamino)phenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610944.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methylphenyl)propanoate](/img/structure/B2610946.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2610952.png)
